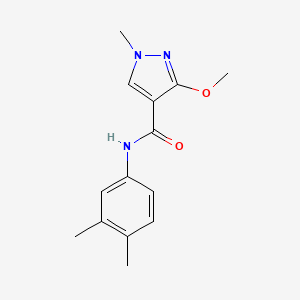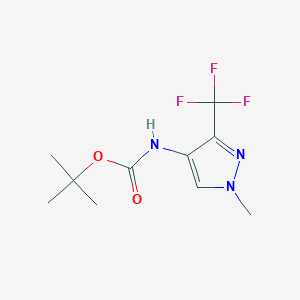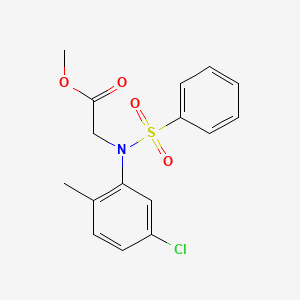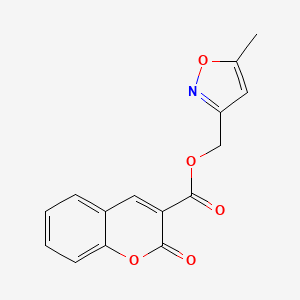
5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole” is a synthetic organic compound that belongs to the class of oxadiazoles
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole” typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-diketone or β-ketoester.
Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a 4-fluorophenyl group, often using a halogenation reaction followed by nucleophilic substitution.
Formation of the oxadiazole ring: This can be done by cyclization of a suitable precursor, such as a hydrazide or amidoxime, with an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This often includes the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
“5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole” can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound could be explored for its therapeutic potential in treating various diseases.
Industry: It may find applications in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of “5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole” depends on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxadiazoles and pyrazoles with various substituents. Examples include:
- 3-(4-fluorophenyl)-1,2,4-oxadiazole
- 5-(4-methylphenyl)-1H-pyrazole
- 3-(4-chlorophenyl)-1,2,4-oxadiazole
Uniqueness
The uniqueness of “5-(3-(4-fluorophenyl)-1H-pyrazol-5-yl)-3-(p-tolyl)-1,2,4-oxadiazole” lies in its specific combination of functional groups, which may confer distinct biological activities or chemical properties compared to other similar compounds.
Propriétés
Numéro CAS |
1037194-34-5 |
|---|---|
Formule moléculaire |
C18H13FN4O |
Poids moléculaire |
320.327 |
Nom IUPAC |
5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H13FN4O/c1-11-2-4-13(5-3-11)17-20-18(24-23-17)16-10-15(21-22-16)12-6-8-14(19)9-7-12/h2-10H,1H3,(H,21,22) |
Clé InChI |
YNOOSZKZSPRTSN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=C(C=C4)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[1-(4-chloro-2,5-difluorobenzoyl)piperidin-4-yl]-8,9-dimethoxy-5H,6H-[1,2,4]triazolo[1,5-c]quinazoline-5-thione](/img/structure/B2672088.png)
![N-(4-bromo-2,6-dimethylphenyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2672091.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2672092.png)
![N-benzyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2672094.png)
![5-chloro-2-methoxy-N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzamide](/img/structure/B2672095.png)


![N-(2-fluorophenyl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2672100.png)
![N-METHYL-2-[(4-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-PHENYLACETAMIDE](/img/structure/B2672102.png)

![2-((3-(3-ethoxypropyl)-4-oxo-3,4-dihydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2672104.png)

